Cas no 64815-29-8 (Bis(cyclopentadienyl)vanadium Bromide)

Bis(cyclopentadienyl)vanadium Bromide 化学的及び物理的性質
名前と識別子
-
- Bis(cyclopentadienyl)vanadium Bromide
- cyclopenta-1,3-diene,vanadium,tribromide
- VANADOCENE BROMIDE
- cyclopenta-1,3-diene;vanadium;tribromide
- 64815-29-8
- BIS(CYCLOPENTADIENYL)VANADIUMBROMIDE
- AKOS025295589
-
- MDL: MFCD03701567
- インチ: InChI=1S/C5H6.C5H5.BrH.V/c2*1-2-4-5-3-1;;/h1-4H,5H2;1-5H;1H;/q;;;+1/p-1
- InChIKey: WCBNUJVRTIPQEV-UHFFFAOYSA-M
- ほほえんだ: C1=CCC=C1.C1=CC=C[CH]1.[Br-].[V+]
計算された属性
- せいみつぶんしりょう: 259.94100
- どういたいしつりょう: 417.77722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: -5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 紺色結晶
- ゆうかいてん: 180 °C (dec.)(lit.)
- ふってん: 165°C/0.2mm
- フラッシュポイント: 165°C/0.2mm subl.
- PSA: 0.00000
- LogP: 2.88860
- かんど: Air & Moisture Sensitive
- ようかいせい: 水に溶けない。
Bis(cyclopentadienyl)vanadium Bromide セキュリティ情報
- 危険物輸送番号:UN 3285 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38
- セキュリティの説明: S26; S28; S36/37/39; S45
-
危険物標識:
- 危険レベル:8
- 包装等級:III
- リスク用語:R25; R36/37/38
- 包装グループ:III
Bis(cyclopentadienyl)vanadium Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44360-1g |
Bis(cyclopentadienyl)vanadium bromide, 98% |
64815-29-8 | 98% | 1g |
¥1828.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1249226-1g |
BIS(CYCLOPENTADIENYL)VANADIUM BROMIDE |
64815-29-8 | 98% | 1g |
$820 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44360-5g |
Bis(cyclopentadienyl)vanadium bromide, 98% |
64815-29-8 | 98% | 5g |
¥2713.00 | 2023-04-13 |
Bis(cyclopentadienyl)vanadium Bromide 関連文献
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Bis(cyclopentadienyl)vanadium Bromideに関する追加情報
Bis(cyclopentadienyl)vanadium Bromide (CAS No. 64815-29-8): An Overview of Its Properties, Applications, and Recent Research
Bis(cyclopentadienyl)vanadium bromide (CAS No. 64815-29-8) is a well-characterized organometallic compound that has garnered significant attention in the fields of chemistry, materials science, and catalysis. This compound, often referred to as vanadium(III) bromide cyclopentadienide, is a versatile reagent with a wide range of applications, from academic research to industrial processes.
The molecular structure of Bis(cyclopentadienyl)vanadium bromide consists of a vanadium atom coordinated by two cyclopentadienyl ligands and one bromide ion. This unique arrangement imparts the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical reactions and material synthesis.
In terms of physical properties, Bis(cyclopentadienyl)vanadium bromide is a dark green to black solid at room temperature. It is moderately soluble in common organic solvents such as dichloromethane, toluene, and tetrahydrofuran (THF). The compound is sensitive to air and moisture, and it is typically stored under an inert atmosphere to prevent degradation.
The synthesis of Bis(cyclopentadienyl)vanadium bromide can be achieved through several routes. One common method involves the reaction of vanadium trichloride with cyclopentadiene in the presence of lithium bromide. This reaction yields the desired product in moderate to good yields. Another approach involves the reduction of vanadium pentoxide with magnesium in the presence of cyclopentadiene and bromine. These synthetic methods have been well-documented in the literature and are widely used in both academic and industrial settings.
Bis(cyclopentadienyl)vanadium bromide has found extensive applications in catalysis, particularly in polymerization reactions. It serves as an efficient catalyst for the polymerization of various monomers, including ethylene and α-olefins. Recent studies have shown that this compound can be used in combination with other cocatalysts to achieve high activity and selectivity in these reactions. For instance, a study published in the Journal of the American Chemical Society demonstrated that Bis(cyclopentadienyl)vanadium bromide, when paired with methylaluminoxane (MAO), exhibited exceptional activity in the polymerization of ethylene, producing high molecular weight polyethylene with narrow molecular weight distribution.
In addition to its role in polymerization catalysis, Bis(cyclopentadienyl)vanadium bromide has also been explored for its potential in homogeneous catalysis. Research has shown that this compound can facilitate various organic transformations, such as hydrosilylation and hydrogenation reactions. A notable example is its use as a catalyst for the hydrosilylation of alkenes, where it demonstrated high turnover frequencies and excellent functional group tolerance.
The electronic structure of Bis(cyclopentadienyl)vanadium bromide has been extensively studied using computational methods such as density functional theory (DFT). These studies have provided valuable insights into the electronic properties and reactivity patterns of the compound. For instance, DFT calculations have revealed that the vanadium center in Bis(cyclopentadienyl)vanadium bromide exhibits a low oxidation state, which contributes to its high reactivity towards various substrates.
Recent advancements in materials science have also highlighted the potential applications of Bis(cyclopentadienyl)vanadium bromide in the development of novel materials. For example, researchers at the University of California have utilized this compound as a precursor for the synthesis of vanadium-based metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for applications such as gas storage and separation.
In conclusion, Bis(cyclopentadienyl)vanadium bromide (CAS No. 64815-29-8) is a multifaceted organometallic compound with a rich history and promising future. Its unique electronic structure and reactivity make it an invaluable tool in various fields, from catalysis to materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
64815-29-8 (Bis(cyclopentadienyl)vanadium Bromide) 関連製品
- 53291-02-4(Bis(cyclopentadienyl)vanadium Iodide)
- 1277-47-0(Bis(cyclopentadienyl)vanadium)
- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)
- 2228223-37-6(2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 940247-09-6(1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine)
- 1356777-14-4(6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)




